molecular formula C11H13ClN2O B1275090 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine CAS No. 56149-33-8

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

Cat. No. B1275090
CAS RN: 56149-33-8
M. Wt: 224.68 g/mol
InChI Key: PHTPEDJMJRDQMY-UHFFFAOYSA-N
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Description

The compound 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a nitrogenous organic molecule that is part of a broader class of compounds featuring a pyridine ring substituted with a chloro group and a piperidine moiety. This structure is significant in medicinal chemistry and serves as an intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of piperidine as a key reagent or building block. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is achieved through a multi-step process starting from 2-amino-4-methylpyridine, followed by chlorination and then condensation with piperidine, yielding an overall yield of about 62% . This method reflects the general approach to synthesizing piperidine-substituted pyridines, which may be applicable to the target compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by the planarity of the pyridine ring and the spatial arrangement of substituents. For example, in the case of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the piperidine ring adopts a chair conformation, and the pyridine ring is essentially planar . These structural features are crucial for the interaction of the compound with biological targets and can influence its chemical reactivity and physical properties.

Chemical Reactions Analysis

Piperidine and its derivatives are known to participate in various chemical reactions. The piperidine-mediated [3 + 3] cyclization is an example of a reaction that leads to the formation of functionalized pyridines . Additionally, the presence of a piperidine moiety can influence the electronic properties of the pyridine ring, affecting its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a piperidine ring can introduce steric hindrance and affect the compound's boiling point, solubility, and stability. The electronic properties of the pyridine ring, such as its ability to engage in hydrogen bonding and π-π interactions, are also important factors that determine the compound's behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine has been synthesized using various methods. For instance, Shen Li (2012) reported synthesizing an intermediate of lafutidine, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine (Shen Li, 2012).
  • Chemical Structure Analysis : The molecular structure of related compounds such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione has been analyzed, revealing interesting conformations and intermolecular hydrogen bonds (J. Sundar et al., 2011).

Applications in Medicinal Chemistry and Biology

  • Antibacterial and Antifungal Activities : Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine, and demonstrated their antibacterial and antifungal activities (N. Patel & S. N. Agravat, 2007).
  • Synthesis of Medicinal Compounds : Research has also focused on the synthesis of compounds like 3-(Pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry. For example, Smaliy et al. (2011) proposed a novel method for its synthesis, highlighting its importance (R. Smaliy et al., 2011).

Applications in Material Science

  • Initiators for Polymerization : Hurtado et al. (2011) developed new bis(azolylcarbonyl)pyridine chromium(III) complexes, potentially using intermediates like 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine, as initiators for ethylene polymerization (J. Hurtado et al., 2011).

Crystallography and Molecular Modeling

  • Crystal Structure Analysis : The crystal structures of various pyridine derivatives, including those related to 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine, have been extensively analyzed to understand their molecular interactions and properties (P. Bhatt & G. Desiraju, 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2-chloropyridin-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTPEDJMJRDQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404539
Record name (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

CAS RN

56149-33-8
Record name (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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